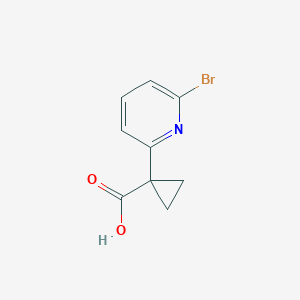
1-(6-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Cat. No. B8451495
M. Wt: 242.07 g/mol
InChI Key: FOXBNSKSPDSXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933072B2
Procedure details


The title compound was prepared from (6-bromo-pyridin-2-yl)-acetic acid ethyl ester and 1,2-dibromoethane following a procedure analogous to that described in Step 3 for Intermediate 4; under these conditions the ester group was hydrolyzed. Yield: 57% of theory; LC (method 3): tR=2.60 min; Mass spectrum (ESI+): m/z=242/244 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[N:7]=1)C.Br[CH2:15][CH2:16]Br>>[Br:12][C:8]1[N:7]=[C:6]([C:5]2([C:4]([OH:3])=[O:13])[CH2:16][CH2:15]2)[CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC1=NC(=CC=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Step Two
[Compound]
|
Name
|
Intermediate 4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)C1(CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
